molecular formula C17H19N7O3 B3587842 ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B3587842
M. Wt: 369.4 g/mol
InChI Key: PSFYNMWWIAVDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a tetrahydroquinoline moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the tetrahydroquinoline moiety. The final step involves the formation of the triazole ring and the esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-2-26-17(25)14-13(24(22-19-14)16-15(18)20-27-21-16)10-23-9-5-7-11-6-3-4-8-12(11)23/h3-4,6,8H,2,5,7,9-10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYNMWWIAVDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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